molecular formula C10H13NOS B6536892 N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide CAS No. 1058259-21-4

N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B6536892
CAS No.: 1058259-21-4
M. Wt: 195.28 g/mol
InChI Key: BPACJBPLQMKYRS-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-3-yl)ethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a thiophene-3-yl ethyl substituent on the amide nitrogen. The thiophene moiety, a sulfur-containing heterocycle, may influence electronic properties, lipophilicity, and binding affinity compared to phenyl or other aromatic substituents.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-1-2-9)11-5-3-8-4-6-13-7-8/h4,6-7,9H,1-3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPACJBPLQMKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with biological receptors, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Cyclopropanecarboxamides exhibit diversity in substituents on both the amide nitrogen and the cyclopropane ring. Key structural analogs include:

Compound Name Amide Nitrogen Substituent Cyclopropane Substituents Molecular Weight Notable Features References
N-[2-(Thiophen-3-yl)ethyl]cyclopropanecarboxamide (Target) 2-(Thiophen-3-yl)ethyl Unsubstituted (assumed) ~223.3 g/mol* Sulfur-containing heterocycle -
N-(2,4-Dimethylphenyl)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxamide 2,4-Dimethylphenyl 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl), 2,2-dimethyl 401.8 g/mol Halogenated, pesticidal activity
N-[3-(Trifluoromethyl)phenyl]-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxamide 3-(Trifluoromethyl)phenyl 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl), 2,2-dimethyl 439.8 g/mol Electron-withdrawing CF3 group
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide 2-(Indol-3-yl)ethyl Unsubstituted (assumed) 228.3 g/mol Nitrogen-containing heterocycle
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Isopropyl 2,2-Dimethyl, 3-hydroxymethyl 201.3 g/mol Stereochemistry, hydrogen-bonding capacity

*Calculated based on molecular formula.

Key Observations:

  • Thiophene vs.
  • Halogenation and Lipophilicity: Compounds with chloro-trifluoropropenyl groups ( ) exhibit higher lipophilicity, which correlates with pesticidal activity (e.g., tefluthrin analogs). The absence of halogens in the target compound may reduce toxicity but also alter bioactivity.
  • Cyclopropane Ring Modifications: Substituents like hydroxymethyl ( ) or dimethyl groups ( ) influence ring strain and intermolecular interactions, affecting crystallinity and stability.

Physicochemical Properties

  • Crystallography and Hydrogen Bonding: Analogs such as and 7 form intermolecular N–H···O hydrogen bonds, stabilizing crystal packing. The thiophene group may disrupt such interactions due to steric or electronic effects.
  • Melting Points and Solubility: Halogenated derivatives (e.g., ) likely have higher melting points due to stronger intermolecular forces. The target compound’s thiophene moiety may enhance solubility in polar aprotic solvents compared to phenyl groups.

Biological Activity

N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to a thiophene moiety. The unique structural components contribute to its biological activity through various interactions with molecular targets.

Molecular Formula: C₁₃H₁₅NOS
Molecular Weight: 233.33 g/mol

The mechanism of action for this compound is not fully elucidated, but several hypotheses exist:

  • Enzyme Interaction: The thiophene ring may interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is facilitated by π-π stacking and hydrogen bonding.
  • Binding Affinity: The cyclopropane structure provides rigidity, which may enhance binding affinity to biological targets, thus affecting cellular signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activity Overview

Biological Activity Mechanism Target Organisms/Conditions
AntimicrobialEnzyme inhibitionBacterial strains (e.g., E. coli)
Anti-inflammatoryCytokine modulationInflammatory diseases

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Response

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Research Findings

Recent research highlights the significance of this compound in drug discovery:

  • Pharmacological Evaluation: Various derivatives have been synthesized to enhance biological activity, focusing on modifying the thiophene ring to improve efficacy against specific targets.
  • Structure-Activity Relationship (SAR): Studies indicate that modifications to the cyclopropane moiety can significantly influence binding affinity and biological activity, providing insights for future drug design .

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